molecular formula C12H20F2N2O2 B2513375 N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide CAS No. 2309216-67-7

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide

Cat. No.: B2513375
CAS No.: 2309216-67-7
M. Wt: 262.301
InChI Key: FRCOZRWNHNANRJ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a 3-(difluoromethyl)azetidine moiety, a structure that is increasingly valued in pharmaceutical development for its potential to influence the metabolic stability, permeability, and binding affinity of drug candidates . The presence of the difluoromethyl group is particularly significant, as fluorine and difluoromethyl motifs are commonly used in the design of mechanism-based enzyme inhibitors and to fine-tune the physicochemical properties of bioactive molecules . Furthermore, the azetidine ring serves as a valuable saturated heterocycle, often used as a spacer or conformational constraint. The N-tert-butyl carboxamide group at the terminus of the four-carbon chain provides a potential pharmacophore element, which may be involved in specific target interactions. Researchers can utilize this compound as a versatile intermediate or precursor in the synthesis of more complex target molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional pharmaceutical agents . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-12(2,3)15-9(17)4-5-10(18)16-6-8(7-16)11(13)14/h8,11H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCOZRWNHNANRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)N1CC(C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluoromethyl-substituted amine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Formation of the Oxobutanamide Moiety: The oxobutanamide moiety can be synthesized through an amide coupling reaction between an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Research

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide has shown promise in anticancer research. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer Cell Lines

  • In vitro assays demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens.

Case Study: Antimicrobial Efficacy

  • A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, finding a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties.

Case Study: Murine Model

  • In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating potential therapeutic benefits in inflammatory conditions .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

These compounds share the tert-butyl group but differ significantly in core structure and mechanism of action.

Table 1: Comparative Analysis of Key Features

Compound Core Structure Functional Groups Biological Activity Mechanism of Action
N-tert-butyl-4-[3-(difluoromethyl)... Azetidine-linked amide Azetidine, difluoromethyl, tert-butyl Hypothetical enzyme inhibition Potential binding to enzymatic active sites via azetidine and amide groups
Butylated hydroxytoluene (BHT) Phenolic antioxidant Phenol, tert-butyl Antioxidant, tumor initiation inhibitor Inhibits activation of polycyclic hydrocarbons to carcinogenic epoxides
Butylated hydroxyanisole (BHA) Phenolic antioxidant Methoxy phenol, tert-butyl Antioxidant, preservative Reduces covalent binding of hydrocarbons to DNA

Key Differences:

  • Structural Complexity: The azetidine ring and difluoromethyl group in the target compound introduce conformational constraints and electronic effects absent in BHT/BHA, which rely on phenolic rings for radical scavenging.
  • Mechanistic Divergence : While BHT/BHA act indirectly by modulating hydrocarbon metabolism , the target compound’s amide and azetidine groups suggest a direct interaction with enzymatic targets (e.g., proteases or kinases) rather than antioxidant activity.
  • Metabolic Stability : The tert-butyl group in all three compounds may enhance lipophilicity, but the difluoromethyl group in the target compound could improve resistance to oxidative degradation compared to BHT/BHA.

Hypothetical Enzyme Inhibition:

The azetidine ring’s strain and nitrogen lone pair could facilitate hydrogen bonding with enzyme active sites, analogous to pyrrolidine or piperidine rings in kinase inhibitors . The difluoromethyl group may stabilize binding interactions through hydrophobic effects or fluorine-specific interactions (e.g., with arginine residues).

Contrast with Antioxidants:

Unlike BHT/BHA, which require intact cells to inhibit hydrocarbon-DNA binding , the target compound’s mechanism likely depends on direct molecular interactions. For example, its oxobutanamide group may mimic endogenous substrates, enabling competitive inhibition.

Biological Activity

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a difluoromethyl group and an azetidine ring, suggests possible interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound can be expressed as follows:

  • Molecular Formula : C_{12}H_{16}F_2N_2O_2
  • Molecular Weight : Approximately 270.27 g/mol

The compound features a tert-butyl group, which enhances lipophilicity, potentially affecting its pharmacokinetics.

Biological Activity Overview

Research on the biological activity of this compound has focused primarily on its role as a potential inhibitor of specific enzymes and receptors involved in various diseases, including cancer and inflammatory conditions.

Enzyme Inhibition

Studies indicate that compounds with similar structures may act as inhibitors for enzymes such as Janus kinase (JAK), which is implicated in several signaling pathways related to immune response and hematopoiesis. The inhibition of JAK could lead to therapeutic effects in autoimmune diseases and cancers .

Case Studies and Research Findings

  • Inhibition of JAK1 :
    • A study demonstrated that derivatives of azetidine compounds exhibit significant inhibition of JAK1 activity, suggesting that this compound may share similar properties. This inhibition was quantified using enzyme assays where IC50 values were measured .
  • Anti-inflammatory Effects :
    • Another study explored the anti-inflammatory potential of azetidine derivatives. It was found that these compounds could reduce pro-inflammatory cytokine production in vitro, indicating their potential use in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research involving various cancer cell lines showed that compounds with structural similarities to this compound exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectReference
Enzyme InhibitionJAK1
Anti-inflammatoryCytokine production reduction
CytotoxicityCancer cell lines (various)

Q & A

Q. What synthetic routes are effective for synthesizing N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the azetidine ring with the oxobutanamide core. Key steps:
  • Azetidine formation : React 3-(difluoromethyl)azetidine with tert-butyl-protected intermediates under basic conditions (e.g., NaH in DMF) at 0–5°C to minimize side reactions.
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for oxobutanamide bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Yield optimization requires inert atmosphere (N₂/Ar) and strict moisture control .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) to confirm tert-butyl (δ ~1.2 ppm) and azetidine protons (δ ~3.5–4.0 ppm). ¹⁹F NMR (376 MHz) verifies difluoromethyl groups (δ ~-110 to -120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 210–254 nm for purity assessment (>95%) .

Q. What in vitro assays are suitable for initial biological screening of this compound’s activity?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves.
  • Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies. Ensure DMSO concentration <1% to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition potency across different studies?

  • Methodological Answer : Contradictions may arise from assay variability. Strategies include:
  • Standardization : Use internal controls (e.g., known inhibitors) and consistent buffer conditions (pH, ionic strength).
  • Orthogonal assays : Validate results with surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Crystallography : Co-crystallize the compound with target enzymes to confirm binding modes and identify steric/electronic clashes .

Q. What experimental approaches elucidate the role of the difluoromethyl group in metabolic stability and target binding?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs without fluorine and assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
  • Isotopic labeling : Use ¹⁸O/²H isotopes in mass spectrometry to track metabolic pathways.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions to compare fluorine’s impact on binding pocket hydrophobicity and hydrogen bonding .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, BBB penetration, and CYP inhibition.
  • Free-energy perturbation (FEP) : Calculate relative binding energies of fluorinated vs. non-fluorinated analogs to prioritize synthetic targets.
  • Caco-2 permeability model : Predict intestinal absorption using PAMPA assays aligned with in silico data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :
  • Controlled stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products.
  • Polymorph screening : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting solubility.
  • pH-dependent studies : Measure solubility in buffers (pH 1–10) to correlate ionization state with stability .

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